4-Methyl Substitution on Piperidine Ring Enhances CCR5 Binding Potency by 3–7 Fold vs. Des-Methyl Analogs
SAR investigation in the piperidine- and piperazine-based CCR5 antagonist series established that introduction of a methyl group at the 4-position of the piperidine ring within the piperazino-piperidine nucleus produced a 3–7 fold enhancement in CCR5 binding potency relative to the corresponding des-methyl (4-unsubstituted piperidine) analogues [1]. The comparison was made across multiple matched molecular pairs within the Schering-Plough piperidine/piperazine chemotype series, where the 4-methyl-4-aminopiperidine building block was incorporated into the piperazino-piperidine scaffold [1].
| Evidence Dimension | CCR5 receptor binding potency (fold enhancement) |
|---|---|
| Target Compound Data | Piperazino-piperidine with 4-methyl substitution on piperidine ring |
| Comparator Or Baseline | Des-methyl (4-unsubstituted) piperidine analogues within the same scaffold series |
| Quantified Difference | 3-fold to 7-fold enhancement in binding potency |
| Conditions | CCR5 binding assay; matched molecular pair analysis across piperidine/piperazine chemotype series from Schering-Plough Research Institute |
Why This Matters
This 3–7 fold potency differential means that selecting the 4-methyl-substituted piperazino-piperidine building block over the des-methyl variant directly determines whether a compound series will achieve sub-nanomolar CCR5 affinity, which is a prerequisite for viable HIV-1 entry inhibitor lead optimization.
- [1] Jiang XH, Song YL, Long YQ. An improved synthesis of piperazino-piperidine based CCR5 antagonists with flexible variation on pharmacophore sites. Tetrahedron. 2005;61(5):1281-1288. DOI: 10.1016/j.tet.2004.11.043. View Source
